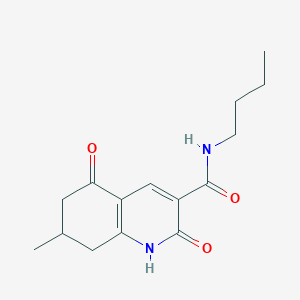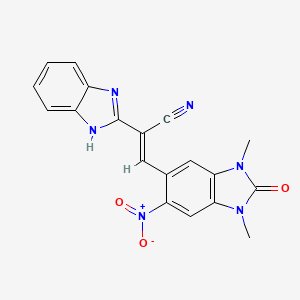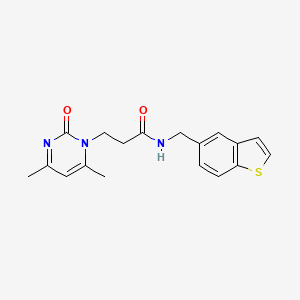
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide is a compound that features an adamantane moiety linked to an ethyl chain, which is further connected to a benzenesulfonamide group with an ethoxy substituent
Future Directions
Adamantane derivatives have diverse applications in various fields . The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation, and the investigation of their electronic structure and the mechanisms for their chemical and catalytic transformations . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds also present promising future directions .
Mechanism of Action
Target of Action
Similar compounds containing an adamantyl fragment have been studied for their inhibitory activity against soluble epoxide hydrolase (seh), an enzyme participating in the metabolism of arachidonic acid .
Mode of Action
It’s known that molecules containing a urea group, like this compound, can exhibit inhibitory activity against enzymes such as seh . The compound likely interacts with its target enzyme, leading to changes in the enzyme’s activity.
Biochemical Pathways
The compound potentially affects the arachidonic acid metabolism pathway by inhibiting the sEH enzyme . This enzyme converts epoxy fatty acids, which are metabolites of arachidonic acid, into vicinal diols . By inhibiting this enzyme, the compound could potentially alter the levels of these metabolites in the body.
Pharmacokinetics
It’s known that the adamantyl fragment in similar compounds can improve their physicochemical properties , which could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting the seh enzyme, the compound could potentially alter the levels of epoxy fatty acids and vicinal diols in the body, which could have various downstream effects .
Biochemical Analysis
Biochemical Properties
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids to vicinal diols . The adamantane fragment in the compound enhances its inhibitory activity against sEH, making it a potent inhibitor. The interaction between this compound and sEH involves binding to the enzyme’s active site, thereby preventing the conversion of epoxy fatty acids .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting sEH, which in turn modulates the levels of epoxy fatty acids and their corresponding diols . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, the inhibition of sEH by this compound can result in anti-inflammatory effects, as epoxy fatty acids are known to have anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with sEH. The adamantane moiety of the compound fits into the hydrophobic pocket of the enzyme, while the benzenesulfonamide group interacts with the enzyme’s active site residues . This binding inhibits the enzyme’s activity, preventing the hydrolysis of epoxy fatty acids. Additionally, the compound may influence gene expression by altering the levels of signaling molecules derived from epoxy fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against sEH over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained anti-inflammatory effects due to prolonged inhibition of sEH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxy fatty acids. The compound interacts with sEH, which catalyzes the conversion of epoxy fatty acids to diols . By inhibiting sEH, this compound alters the metabolic flux of these fatty acids, leading to changes in metabolite levels . This inhibition can have downstream effects on various physiological processes, including inflammation and pain modulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The adamantane moiety facilitates its passage through cellular membranes, while the benzenesulfonamide group may interact with intracellular proteins to influence its localization and accumulation . These interactions ensure that the compound reaches its target sites, such as the active site of sEH, to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with sEH . The compound’s structure allows it to diffuse through the cytoplasmic membrane and localize near its target enzyme . Additionally, post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. This can be achieved by reacting adamantane with an appropriate halogenating agent to introduce a halogen atom at a specific position on the adamantane ring. The halogenated adamantane is then reacted with an ethylamine derivative to form the N-(2-adamantyl-ethyl) intermediate.
The next step involves the sulfonation of the benzenesulfonamide group. This can be done by reacting the ethoxybenzene with a sulfonating agent such as chlorosulfonic acid to introduce the sulfonamide group. Finally, the N-(2-adamantyl-ethyl) intermediate is coupled with the sulfonated ethoxybenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of viral infections or as an anti-inflammatory agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its structural stability and functional groups.
Comparison with Similar Compounds
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-Adamantan-1-yl-ethyl)-4-methoxy-benzenesulfonamide: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
N-(2-Adamantan-1-yl-ethyl)-4-chloro-benzenesulfonamide: The presence of a chloro group can enhance the compound’s electron-withdrawing properties, potentially altering its reactivity and biological activity.
N-(2-Adamantan-1-yl-ethyl)-4-nitro-benzenesulfonamide: The nitro group can introduce additional reactivity, making the compound useful in specific chemical transformations.
Each of these compounds has unique properties that can be leveraged for different applications, highlighting the versatility of the adamantane-based sulfonamide scaffold.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-24-18-3-5-19(6-4-18)25(22,23)21-8-7-20-12-15-9-16(13-20)11-17(10-15)14-20/h3-6,15-17,21H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWVSHMXKHNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)



![N1,N1-DIETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5320579.png)
![Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
